molecular formula C3H10KOSi B130218 Potassium trimethylsilanolate CAS No. 10519-96-7

Potassium trimethylsilanolate

Cat. No.: B130218
CAS No.: 10519-96-7
M. Wt: 129.29 g/mol
InChI Key: COTHYYYVPUZALV-UHFFFAOYSA-N
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Description

Potassium trimethylsilanolate is an organosilicon compound with the chemical formula (CH₃)₃SiOK. It is a white crystalline solid that is highly soluble in organic solvents such as tetrahydrofuran, diethyl ether, toluene, and dichloromethane. This compound is widely used as a reagent in organic synthesis due to its unique properties and reactivity .

Mechanism of Action

Target of Action

Potassium trimethylsilanolate is primarily used as a reagent in various chemical reactions . It does not have a specific biological target, as it is not a drug or a biologically active compound. Instead, it interacts with other chemical compounds to facilitate transformations.

Mode of Action

This compound acts as a reagent in several chemical reactions. It is involved in the hydrolysis of nitriles to primary amides and the conversion of esters to carboxylic acids . It also aids in the conversion of dialkyl phosphonates to their monoalkyl phosphonates . Furthermore, it can be used as a coupling promoter in cross-coupling reactions of aliphatic alkynylsilanols with aryl iodides .

Biochemical Pathways

As a chemical reagent, this compound is involved in various chemical transformations. For instance, it plays a role in the synthesis of E-alkenes . It is also used in the synthesis of nitrocefin . These transformations are part of larger biochemical pathways in synthetic chemistry.

Result of Action

The primary result of this compound’s action is the transformation of one chemical compound into another. For example, it can convert nitriles into primary amides, esters into carboxylic acids, and dialkyl phosphonates into monoalkyl phosphonates . It can also aid in the synthesis of E-alkenes and nitrocefin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium trimethylsilanolate can be synthesized through the reaction of hexamethyldisiloxane with potassium hydroxide. The reaction is typically carried out under reflux conditions at temperatures ranging from 100 to 103 degrees Celsius for 10 to 15 hours. The product is then subjected to centrifugal spray drying to obtain the crystalline form .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of high-quality this compound with a purity of over 99% .

Chemical Reactions Analysis

Types of Reactions: Potassium trimethylsilanolate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Primary Amides: From the hydrolysis of nitriles.

    Carboxylic Acids: From the conversion of esters.

    Monoalkyl Phosphonates: From the conversion of dialkyl phosphonates.

    E-Alkenes and Nitrocefin: From specific synthesis reactions

Scientific Research Applications

Potassium trimethylsilanolate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Sodium trimethylsilanolate
  • Lithium trimethylsilanolate
  • Trimethylsilanol

Comparison: Potassium trimethylsilanolate is unique due to its high solubility in organic solvents and its effectiveness as a coupling promoter in cross-coupling reactions. Compared to sodium and lithium trimethylsilanolate, this compound offers better reactivity and stability under various reaction conditions .

Properties

CAS No.

10519-96-7

Molecular Formula

C3H10KOSi

Molecular Weight

129.29 g/mol

IUPAC Name

potassium;trimethyl(oxido)silane

InChI

InChI=1S/C3H10OSi.K/c1-5(2,3)4;/h4H,1-3H3;

InChI Key

COTHYYYVPUZALV-UHFFFAOYSA-N

Isomeric SMILES

C[Si](C)(C)[O-].[K+]

SMILES

C[Si](C)(C)[O-].[K+]

Canonical SMILES

C[Si](C)(C)O.[K]

10519-96-7

Pictograms

Corrosive

Related CAS

1066-40-6 (Parent)

Synonyms

1,1,1-Trimethylsilanol Potassium Salt;  (Trimethylsiloxy)potassium;  Trimethylsilanol Potassium Deriv.;  Trimethylsilanol Potassium Salt;  Potassium Trimethylsilanolate;  Potassium Trimethylsiloxide;  Potassium Trimethylsilyloxide;  Trimethylsiloxypotassium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Potassium trimethylsilanolate
Reactant of Route 2
Potassium trimethylsilanolate

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